molecular formula C6H11FO5 B043583 2-Fluoro-2-désoxy-D-glucose CAS No. 29702-43-0

2-Fluoro-2-désoxy-D-glucose

Numéro de catalogue: B043583
Numéro CAS: 29702-43-0
Poids moléculaire: 182.15 g/mol
Clé InChI: AOYNUTHNTBLRMT-SLPGGIOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Fludeoxyglucose, also known as 2-deoxy-2-fluoro-D-glucose, is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It is a glucose analog where the hydroxyl group at the C-2 position is replaced by a fluorine-18 atom. This compound is instrumental in diagnosing and monitoring various medical conditions, including cancer, heart disease, and neurological disorders .

Applications De Recherche Scientifique

Oncology

Diagnostic and Monitoring Tool
FDG is predominantly utilized in oncology for the diagnosis, staging, and monitoring of various cancers. Its application includes:

  • Tumor Detection : FDG accumulates in tissues with high metabolic activity, such as tumors. It is particularly effective in identifying malignancies like:
    • Non-small cell lung cancer
    • Lymphomas
    • Colorectal carcinoma
    • Breast cancer
    • Head and neck cancers
    • Thyroid carcinoma
  • Staging and Restaging : PET scans using FDG provide critical information regarding the extent of disease spread, helping clinicians tailor treatment plans effectively .
  • Therapeutic Efficacy Monitoring : FDG PET is instrumental in evaluating the effectiveness of ongoing treatments by comparing pre- and post-treatment scans to assess changes in metabolic activity within tumors .

Neurology

Assessment of Neurological Disorders
FDG's role extends into neurology, where it aids in diagnosing and managing conditions characterized by abnormal glucose metabolism:

  • Epilepsy : FDG PET can localize regions of the brain associated with epileptic foci, thus guiding surgical interventions .
  • Alzheimer's Disease : The imaging technique helps visualize metabolic changes in the brain associated with Alzheimer's, facilitating early diagnosis .
  • Other Neurological Conditions : FDG PET is also utilized to evaluate brain trauma and other neurodegenerative disorders by assessing regional glucose metabolism .

Cardiology

Evaluation of Cardiac Function
In cardiology, FDG PET is employed to evaluate myocardial viability and function:

  • Myocardial Ischemia : It assists in identifying areas of the heart muscle that are still viable but have reduced blood flow due to ischemia. This information is crucial for determining appropriate therapeutic strategies .
  • Atherosclerosis Assessment : FDG uptake can indicate inflammation within atherosclerotic plaques, providing insights into cardiovascular risk .

Inflammatory Diseases

Diagnosis and Management
FDG PET has significant applications in assessing various inflammatory conditions:

  • Infectious Diseases : It helps diagnose orthopedic infections, osteomyelitis, and other inflammatory diseases by highlighting areas of increased metabolic activity associated with infection .
  • Rheumatologic Conditions : The compound is useful for evaluating diseases like vasculitis and rheumatoid arthritis, where inflammation leads to increased glucose metabolism in affected tissues .

Table 1: Summary of Clinical Applications of FDG

Application AreaConditions DiagnosedKey Benefits
OncologyLung cancer, Lymphomas, Colorectal cancerAccurate staging; monitoring treatment response
NeurologyEpilepsy, Alzheimer'sLocalization of seizure foci; early diagnosis
CardiologyMyocardial ischemiaAssessment of myocardial viability
Inflammatory DiseasesOsteomyelitis, Rheumatologic diseasesIdentification of infection/inflammation

Case Study Example

A study published in Clinical Nuclear Medicine highlighted the use of FDG PET in a cohort of patients with head and neck cancers. The research demonstrated that FDG uptake correlated with tumor aggressiveness and treatment outcomes. Patients exhibiting higher metabolic activity on FDG PET scans had poorer prognoses compared to those with lower uptake levels .

Analyse Biochimique

Biochemical Properties

2-Fluoro-2-deoxy-D-glucose mimics glucose chemically and structurally . It is taken up by cells but does not undergo metabolic glycolysis . It inhibits glycolysis due to the formation and intracellular accumulation of 2-deoxy-D-glucose-6-phosphate , inhibiting the function of hexokinase and glucose-6-phosphate isomerase .

Cellular Effects

The uptake and distribution of 2-Fluoro-2-deoxy-D-glucose are found to be similar to those of glucose in animal models . It is rapidly taken up by brain and heart cells . In cancer cells, the acceleration of glycolytic flux and its independence of oxygen tension have been described .

Molecular Mechanism

2-Fluoro-2-deoxy-D-glucose is taken up by cells via the GLUT-1 glucose transporter and phosphorylated by hexokinase to FDG-6-phosphate . There is no further metabolism, and in most tissues, there is negligible dephosphorylation .

Temporal Effects in Laboratory Settings

The effects of 2-Fluoro-2-deoxy-D-glucose over time in laboratory settings have been studied. For instance, increased radioactivity translocation can be attributed to the high osmotic pressure and ionic strength of the applied FDG and glucose mixture solution .

Dosage Effects in Animal Models

The effects of 2-Fluoro-2-deoxy-D-glucose vary with different dosages in animal models. For instance, the brain SUV was found to be significantly and inversely related to glycemia .

Metabolic Pathways

2-Fluoro-2-deoxy-D-glucose is involved in the glycolysis pathway . It can also enter the pentose phosphate pathway to some extent, where glucose-6-phosphate is converted to ribulose-5-phosphate, generating NADPH .

Transport and Distribution

2-Fluoro-2-deoxy-D-glucose is transported and distributed within cells and tissues. It is taken up by cells via the GLUT-1 glucose transporter .

Subcellular Localization

The subcellular localization of 2-Fluoro-2-deoxy-D-glucose is similar to that of glucose, given its structural similarity. It is taken up by cells and can be found in the cytoplasm .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Fludeoxyglucose is synthesized through a nucleophilic substitution reaction. The process begins with the production of fluorine-18 in a cyclotron, typically from oxygen-18 enriched water. The fluorine-18 fluoride ion is then reacted with a mannose triflate precursor under basic conditions to produce fludeoxyglucose .

Industrial Production Methods: In industrial settings, the synthesis of fludeoxyglucose involves automated synthesis modules such as the GE FASTLab 2. This system allows for high-yield production with enhanced radiochemical purity. The process includes the use of a cassette-based automated synthesis module, which ensures compliance with current Good Manufacturing Practice (cGMP) and radiation safety standards .

Analyse Des Réactions Chimiques

Types of Reactions: Fludeoxyglucose primarily undergoes phosphorylation reactions in biological systems. It is phosphorylated by hexokinase to form fludeoxyglucose-6-phosphate, which is then trapped within cells due to its inability to undergo further glycolysis .

Common Reagents and Conditions:

    Reagents: Fluorine-18 fluoride, mannose triflate precursor, potassium carbonate, kryptofix 2.2.2.

    Conditions: The reaction is typically carried out in anhydrous acetonitrile under basic conditions at elevated temperatures.

Major Products: The primary product of the reaction is fludeoxyglucose-6-phosphate, which accumulates in tissues with high glucose metabolism, such as cancer cells .

Comparaison Avec Des Composés Similaires

    2-Deoxy-D-glucose: Another glucose analog used in metabolic studies but lacks the radioactive fluorine-18.

    Fluorothymidine (FLT): A thymidine analog used in PET imaging to assess cellular proliferation.

    Fluoromisonidazole (FMISO): Used in PET imaging to detect hypoxic regions within tumors.

Uniqueness: Fludeoxyglucose is unique due to its incorporation of fluorine-18, which allows for high-resolution PET imaging. Its ability to mimic glucose metabolism makes it an invaluable tool in diagnosing and monitoring various diseases, particularly cancer .

Activité Biologique

Fludeoxyglucose (FDG), specifically the fluorine-18 labeled version (18F-FDG), is a radiopharmaceutical widely used in positron emission tomography (PET) imaging. Its primary application lies in oncology, where it serves as a tracer for assessing glucose metabolism in various tissues, particularly in cancerous cells. This article explores the biological activity of fludeoxyglucose, detailing its mechanisms of action, clinical applications, and relevant research findings.

Fludeoxyglucose acts as a glucose analog that is preferentially taken up by cells with high glucose metabolism, such as cancer cells, neurons, and certain inflammatory cells. The uptake process involves several key steps:

  • Transport into Cells : FDG enters cells via facilitative glucose transporters (GLUTs).
  • Phosphorylation : Once inside the cell, FDG is phosphorylated by hexokinase to form FDG-6-phosphate. This compound cannot exit the cell due to the absence of glucose-6-phosphatase activity in most tissues, leading to its accumulation.
  • Imaging : The retention of FDG-6-phosphate correlates with the metabolic activity of the tissue, allowing for visualization through PET imaging. Areas with increased FDG uptake indicate heightened glucose metabolism, often associated with malignancies or inflammatory processes.

The biological retention and clearance of FDG are influenced by various factors, including the expression levels of glucose transporters and the activity of hexokinase and glucose-6-phosphatase in different tissues .

Clinical Applications

FDG-PET has become a cornerstone in oncology for diagnosing and monitoring treatment responses in various cancers. The following table summarizes key applications and findings related to fludeoxyglucose:

Cancer Type Study Findings
Non-Small Cell Lung CancerSensitivity and specificity for detecting malignancies were evaluated across multiple studies, demonstrating high efficacy in staging and treatment response .
Colorectal CancerFDG-PET imaging has shown significant utility in detecting metastatic disease and assessing treatment efficacy .
Head and Neck Squamous Cell CarcinomaA recent study indicated that intensive follow-up using FDG-PET/CT was associated with a 3-year survival benefit for patients .
MelanomaIncreased FDG uptake correlates with tumor aggressiveness and can guide therapeutic decisions .
Inflammatory ConditionsFDG-PET is also useful in assessing conditions like polymyalgia rheumatica, where increased vascular uptake can indicate disease activity .

Research Findings

Numerous studies have explored the biological activity of fludeoxyglucose beyond its imaging capabilities. Notable findings include:

  • Sensitivity and Specificity : A meta-analysis involving 16 independent studies confirmed that FDG-PET demonstrates high sensitivity (average 90%) and specificity (average 85%) for detecting various cancers .
  • Incidental Findings : Research has shown that incidental findings on FDG-PET scans are common in asymptomatic patients, highlighting the need for careful interpretation of results .
  • Metabolic Variability : The accumulation of FDG varies significantly based on tumor type, stage, and location. For instance, inflammatory cells can exhibit similar patterns of uptake as malignant cells, complicating diagnoses .

Case Studies

  • Head and Neck Cancer : A case-control study involving patients treated for head and neck squamous cell carcinoma found that those undergoing intensive follow-up with FDG-PET/CT had improved survival rates compared to standard follow-up protocols .
  • Colorectal Cancer Monitoring : In another study focusing on colorectal cancer patients, FDG-PET was instrumental in identifying residual disease post-treatment, leading to timely interventions .

Propriétés

IUPAC Name

(2R,3S,4R,5R)-2-fluoro-3,4,5,6-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-3(1-8)5(11)6(12)4(10)2-9/h1,3-6,9-12H,2H2/t3-,4+,5+,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOYNUTHNTBLRMT-SLPGGIOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)F)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C=O)F)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701311592
Record name 2-Fluoro-2-deoxy-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29702-43-0, 38440-79-8, 86783-82-6
Record name 2-Fluoro-2-deoxy-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29702-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fludeoxyglucose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029702430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Deoxy-2-fluoromannose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038440798
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Fludeoxyglucose
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15107
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-Fluoro-2-deoxy-D-glucose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701311592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-2-deoxy-D-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-FLUORO-2-DEOXY-D-GLUCOSE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FLUDEOXYGLUCOSE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZO2JV75L55
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Fludeoxyglucose
Reactant of Route 2
Fludeoxyglucose
Reactant of Route 3
Fludeoxyglucose
Reactant of Route 4
Fludeoxyglucose
Reactant of Route 5
Fludeoxyglucose
Reactant of Route 6
Fludeoxyglucose

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.